B1576220 Lasioglossin LL-I

Lasioglossin LL-I

货号: B1576220
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lasioglossin LL-I is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What methodologies are standard for assessing Lasioglossin LL-I’s antimicrobial activity against Gram-positive and Gram-negative bacteria?

  • Methodological Answer : The minimum inhibitory concentration (MIC) assay is widely used to quantify antimicrobial efficacy. For Gram-positive Micrococcus luteus, this compound exhibits an MIC of ~4 μM, while its activity against Gram-negative bacteria requires further characterization. Cytotoxicity is evaluated via LC50 values (e.g., ~45 μM for human T2 cells) using cell viability assays like MTT or flow cytometry. Researchers should include positive controls (e.g., polymyxin B) and validate results across biological replicates to account for batch variability .

Q. How is the secondary structure of this compound characterized in different solvent environments?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy and X-ray fiber diffraction are primary tools. In aqueous buffers, this compound adopts a disordered conformation, while lipid interactions shift FTIR spectra toward α-helical/random coil signatures. In D2O, mixed α/β and disordered structures are observed, suggesting environmental sensitivity. X-ray diffraction reveals cross-β amyloid-like fibrils (4.7 Å spacing) as a minor polymorph, requiring corroboration with circular dichroism (CD) to resolve structural ambiguities .

Q. What protocols are recommended for recombinant production of this compound in E. coli systems?

  • Methodological Answer : The pET expression system with a C-terminal polyhistidine tag enables periplasmic secretion in E. coli, simplifying purification via Ni²⁺ affinity chromatography. Key steps include codon optimization, induction with IPTG (0.5–1 mM), and osmotic shock for periplasmic extraction. Average yields reach 0.7 g/L, but host toxicity necessitates titration of induction duration (4–6 hours). Validate peptide integrity using MALDI-TOF MS and functional assays to confirm antimicrobial activity post-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s structural data obtained from X-ray diffraction and FTIR spectroscopy?

  • Methodological Answer : Discrepancies arise from heterogeneous fibril populations. Use in situ cryo-electron microscopy (cryo-EM) to resolve coexisting α-helical and β-sheet conformers at near-atomic resolution. Molecular dynamics simulations can model solvent-dependent conformational shifts, while hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies dynamic regions. Cross-validate with solid-state NMR to assign secondary structures in fibrillar states .

Q. What experimental approaches are used to investigate the mechanism of this compound’s selective cytotoxicity against cancer cells versus human cells?

  • Methodological Answer : Compare membrane lipid composition (e.g., phosphatidylserine exposure in cancer cells) via lipidomics. Use surface plasmon resonance (SPR) to measure peptide binding affinity to synthetic lipid bilayers mimicking cancerous vs. healthy membranes. Conduct patch-clamp electrophysiology to assess pore-forming activity. For intracellular targets, employ RNA-seq to identify dysregulated pathways (e.g., apoptosis) in treated PC-12 vs. T2 cells .

Q. What strategies optimize the yield and purity of recombinant this compound while minimizing host cell toxicity?

  • Methodological Answer : Use auto-induction media with gradual lactose titration to reduce metabolic stress. Co-express chaperones (e.g., GroEL/GroES) to improve folding. Replace the T7 promoter with a weaker promoter (e.g., pBAD) for controlled expression. Employ fusion tags (e.g., SUMO) that enhance solubility and are cleavable by TEV protease. Monitor toxicity via growth curves and ATP-based viability assays during optimization .

属性

生物活性

Gram+ & Gram-, Cancer cells

序列

VNWKKVLGKIIKVAK

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。